9-Acetyl-3,10-dihydroxy Hydroquinine
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Overview
Description
9-Acetyl-3,10-dihydroxy Hydroquinine is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound has a molecular formula of C22H28N2O5 and a molecular weight of 400.47 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetyl-3,10-dihydroxy Hydroquinine typically involves the acetylation of 3,10-dihydroxy hydroquinine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine or dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Acetyl-3,10-dihydroxy Hydroquinine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to carbonyl groups.
Reduction: The compound can be reduced to form different hydroquinine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydroquinine analogs .
Scientific Research Applications
9-Acetyl-3,10-dihydroxy Hydroquinine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Acetyl-3,10-dihydroxy Hydroquinine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound from which 9-Acetyl-3,10-dihydroxy Hydroquinine is derived.
Hydroquinine: Another derivative of quinine with similar chemical properties.
Chloroquine: A well-known antimalarial drug with structural similarities to quinine.
Uniqueness
This compound is unique due to its specific acetylation at the 9-position and the presence of hydroxy groups at the 3 and 10 positions. These structural features confer distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C22H28N2O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(R)-[(2S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15?,20-,21+,22?/m0/s1 |
InChI Key |
DGPBLFZAYXMSRB-MOYPFFRSSA-N |
Isomeric SMILES |
CC(C1(CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Canonical SMILES |
CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Origin of Product |
United States |
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